molecular formula C10H12ClNO2 B1418719 (s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride CAS No. 63430-98-8

(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Cat. No. B1418719
CAS RN: 63430-98-8
M. Wt: 213.66 g/mol
InChI Key: QCFTXGXKUNDYFE-FVGYRXGTSA-N
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Description

-(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (THQHCl) is an important organic compound that has been used in a variety of scientific research applications. THQHCl is a chiral molecule, meaning that it can exist in two different forms, each of which have different properties. This molecule is also known as a quinoline derivative, and is a common component of many pharmaceutical drugs.

Scientific Research Applications

Derivative Synthesis and Characterization

Researchers have explored various derivatives of tetrahydroquinoline carboxylic acids for their potential applications in medicinal chemistry and drug design. For instance, Jansa, Macháček, and Bertolasi (2006) synthesized derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-acetyl derivative. These substances were characterized by comprehensive techniques such as NMR spectra and X-ray diffraction, contributing to the understanding of their chemical properties and potential applications in the design of new molecules for therapeutic purposes (Jansa, Macháček, & Bertolasi, 2006).

Glycine Site Antagonism on NMDA Receptor

Tetrahydroquinoline derivatives have been investigated for their ability to interact with the glycine site on the NMDA receptor, which is a critical target in neuropharmacology. Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives and evaluated their antagonist activity at the glycine site on the NMDA receptor. Their findings highlight the conformational and stereochemical requirements for effective antagonism, contributing to the development of new therapeutic agents for neurological disorders (Carling et al., 1992).

Novel Antibiotics Discovery

The search for new antibiotics is a crucial area of scientific research, and tetrahydroquinoline derivatives have shown promise in this field. Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus, demonstrating the potential of tetrahydroquinoline derivatives in discovering new antibacterial compounds (Asolkar et al., 2004).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroquinoline derivatives is vital for creating compounds with specific biological activities. Paradisi and Romeo (1977) worked on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, focusing on establishing the absolute configurations of these compounds. Their work contributes to the field of chiral chemistry and the development of enantioselective synthetic methods (Paradisi & Romeo, 1977).

properties

IUPAC Name

(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFTXGXKUNDYFE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

CAS RN

63430-98-8
Record name 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride, (S)-
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URL https://commonchemistry.cas.org/detail?cas_rn=63430-98-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63430-98-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
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(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
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(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
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(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
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(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Reactant of Route 6
(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

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